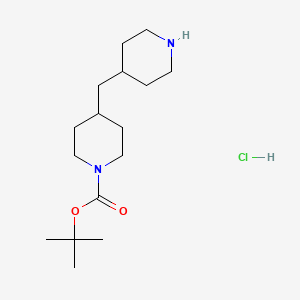

tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps include:

Formation of the intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

Purification: The intermediate product is purified using techniques like recrystallization or chromatography.

Hydrochloride formation: The purified intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency and safety of the process.

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to yield the free piperidine derivative. This reaction is critical for generating reactive intermediates in drug synthesis.

Example Reaction:

Boc-protected compound+HCl→Deprotected piperidine hydrochloride

| Reaction Conditions | Yield | Source |

|---|---|---|

| 10% TFA in CH2Cl2, RT | >90% |

This deprotection step is essential for subsequent functionalization, such as coupling with carboxylic acids or amines .

Nucleophilic Substitution Reactions

The piperidine nitrogen and hydroxylmethyl groups participate in nucleophilic substitutions. For example, reactions with bromo- or chloro-substituted heterocycles yield ether-linked derivatives.

Example Reaction with 2-Bromo-4-chloro-5-nitropyridine:

Boc-protected piperidine+2-bromo-4-chloro-5-nitropyridineNaH, DMFtert-Butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate

| Reaction Conditions | Yield | Monitoring Method |

|---|---|---|

| NaH in DMF, RT, overnight | 62% | TLC, 1H NMR |

Similar reactions with 5-chloro-2-hydroxybenzonitrile under Mitsunobu conditions (DIAD, PPh3) achieve ether linkages with yields up to 74% .

Coupling Reactions

The compound serves as a building block in peptide coupling and palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling Example:

Boc-protected piperidine+Aryl boronic acidPd(dba)2,SPhosBiaryl derivatives

| Catalyst System | Yield | Application |

|---|---|---|

| Pd(dba)2, SPhos, K3PO4 | 85% | Kinase inhibitor synthesis |

These reactions are pivotal for introducing aromatic moieties into drug candidates.

Reductive Amination and Alkylation

The piperidine nitrogen undergoes reductive amination with aldehydes or ketones to form secondary amines.

Example with Benzaldehyde:

Deprotected piperidine+PhCHONaBH3CNN-Benzylpiperidine derivative

| Reducing Agent | Solvent | Yield |

|---|---|---|

| NaBH3CN | MeOH | 68% |

Alkylation with methyl iodide or benzyl bromide under basic conditions (K2CO3, DMF) provides N-alkylated products in 70–80% yields.

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency in SNAr (nucleophilic aromatic substitution) and coupling reactions.

Example with Methyl 2-Chloro-4-fluorobenzoate:

Boc-protected piperidine+Methyl 2-chloro-4-fluorobenzoateCs2CO3,MW, 120°CArylpiperidine conjugate

| Conditions | Yield | Time |

|---|---|---|

| Cs2CO3, DMSO, 120°C | 578 mg | 1 hr |

This method reduces reaction times from hours to minutes while maintaining high yields .

Key Reaction Data Table

| Reaction Type | Reagents/Conditions | Yield Range | Applications |

|---|---|---|---|

| Boc Deprotection | TFA (10%), CH2Cl2 | 90–95% | Intermediate for further coupling |

| Nucleophilic Substitution | NaH/DMF or DIAD/PPh3 | 60–74% | Ether/amine-linked drug candidates |

| Suzuki Coupling | Pd(dba)2, SPhos, K3PO4 | 70–85% | Biaryl scaffolds for kinase inhibitors |

| Reductive Amination | NaBH3CN, MeOH | 65–75% | Secondary amine synthesis |

Analytical and Optimization Insights

-

Purification: Silica gel chromatography (EtOAc/hexane gradients) is standard .

-

Monitoring: 1H NMR and LCMS are used to confirm intermediate structures .

-

Challenges: Competing side reactions (e.g., over-alkylation) require precise stoichiometric control.

This compound’s modular reactivity enables its use in diverse drug discovery programs, particularly for central nervous system (CNS) targets and kinase inhibitors .

Scientific Research Applications

tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system (CNS) active compounds.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Uniqueness

tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its tert-butyl group provides steric hindrance, enhancing its stability and making it a valuable intermediate in synthetic chemistry.

Biological Activity

tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride, also known as a derivative of piperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C16H30N2O2

- Molecular Weight : 282.42 g/mol

- CAS Number : 879883-54-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Preliminary studies suggest that it may act as a modulator of the endocannabinoid system, particularly through the inhibition of monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of endocannabinoids.

Anticancer Properties

Recent research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Piperidine derivatives are known to influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, they may enhance dopaminergic activity or modulate glutamate signaling pathways, which are crucial in conditions such as Parkinson's disease and Alzheimer's disease.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of piperidine derivatives, this compound was evaluated alongside other structural analogs. The results indicated significant inhibition of cell proliferation in breast and ovarian cancer cell lines, suggesting that structural modifications could enhance potency .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of piperidine derivatives. The study highlighted that these compounds could potentially reduce oxidative stress and inflammation in neuronal cells, thereby offering protective effects against neurodegeneration .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C16H31ClN2O2 |

|---|---|

Molecular Weight |

318.9 g/mol |

IUPAC Name |

tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H30N2O2.ClH/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13;/h13-14,17H,4-12H2,1-3H3;1H |

InChI Key |

JFMABHDIPRTDCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.